Electron Mobility in OFETs: Thiophene vs. Thiazole
In top‑contact OFETs fabricated on SiO2 at 25 °C, a quaterthiophene oligomer incorporating the 2‑(4‑trifluoromethylphenyl)thiophene unit (compound 6) exhibited an electron mobility of only 0.025 cm²/Vs, whereas the analogous compound with a 2‑(4‑trifluoromethylphenyl)thiazole unit (compound 4) reached 0.085 cm²/Vs. The thiazole unit delivers 3.4‑fold higher electron mobility and a threshold voltage lowered by ~10 V compared with the thiophene analog [1].
| Evidence Dimension | Electron mobility in OFET (SiO2, 25 °C) |
|---|---|
| Target Compound Data | 0.025 cm²/Vs (quaterthiophene with 2-(4-trifluoromethylphenyl)thiophene unit, compound 6) |
| Comparator Or Baseline | 0.085 cm²/Vs (thiazole/thiophene co‑oligomer with 2-(4-trifluoromethylphenyl)thiazole unit, compound 4) |
| Quantified Difference | 3.4‑fold lower electron mobility for the thiophene‑based analog |
| Conditions | Top‑contact OFET, SiO2 dielectric, Au source/drain electrodes, W/L = 1.0 mm/50 μm, 25 °C, vacuum deposition |
Why This Matters
A researcher aiming for high‑performance n‑type OFETs will find that the 2‑(4‑trifluoromethylphenyl)thiophene building block yields inferior electron transport compared to its thiazole counterpart, directly influencing device design and material procurement choices.
- [1] Ando, S.; Murakami, R.; Nishida, J.; et al. n-Type Organic Field-Effect Transistors with Very High Electron Mobility Based on Thiazole Oligomers with Trifluoromethylphenyl Groups. J. Am. Chem. Soc. 2005, 127, 14996–14997. View Source
